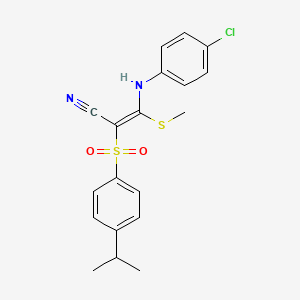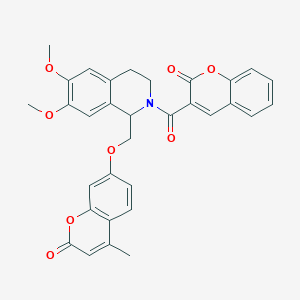
7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class. The coumarin core structure is present in natural products and drugs .
Molecular Structure Analysis
The compound contains a coumarin core, which is a benzene ring fused with a α-pyrone nucleus. It also has a tetrahydroisoquinoline group attached, which is a type of nitrogen-containing heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
The compound is valuable in the synthesis of various alkaloids. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a related compound, is used for the preparation of benzylisoquinolines and tetrahydroprotoberberines, including (+)-laudanidine and (-)-corytenchine. These are used in further chemical studies and pharmaceutical applications (Blank & Opatz, 2011).
Metabolic Pathway Analysis
The compound can be used to study in vitro and in vivo metabolic pathways in organisms, like rats. For example, HM-30181, a P-glycoprotein inhibitor that includes a similar structure, has been studied to understand its metabolic transformation into various metabolites (Paek et al., 2006).
Synthesis of Chromene Derivatives
This compound is instrumental in the synthesis of chromene derivatives. These derivatives have applications in developing antimicrobial agents and other chemical compounds with potential pharmaceutical uses (El-Shaaer, 2012).
Study of Molecular Conformation
It contributes to the study of molecular conformation in various chemical compounds. For instance, research on optically active diaryl tetrahydroisoquinoline derivatives, which share structural similarities, helps in understanding the stereochemical properties important for catalyst development (Naicker et al., 2011).
Development of Ligands
The compound can assist in the development of ligands for biological receptors. Research involving methoxylated tetrahydroisoquinolinium derivatives indicates potential in targeting specific ion channels in biological systems (Graulich et al., 2006).
Histamine Release Inhibition
Compounds with similar structures have been found to inhibit histamine release, which is significant in allergy and inflammation research (Iwata et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO8/c1-18-12-30(34)40-27-15-21(8-9-22(18)27)39-17-25-23-16-29(38-3)28(37-2)14-19(23)10-11-33(25)31(35)24-13-20-6-4-5-7-26(20)41-32(24)36/h4-9,12-16,25H,10-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDMMSPEXYLQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C5=CC6=CC=CC=C6OC5=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

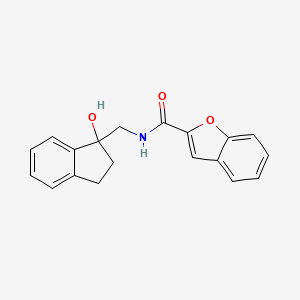
![7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2428011.png)
![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)
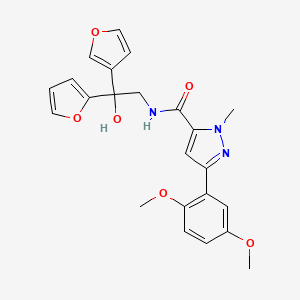
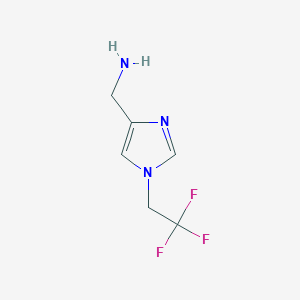
![[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2428018.png)
![(9-Hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B2428019.png)
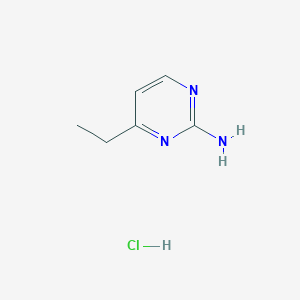
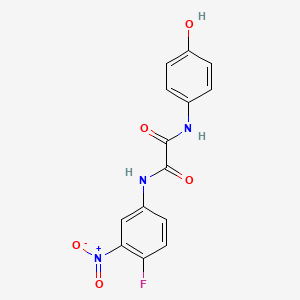
![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)
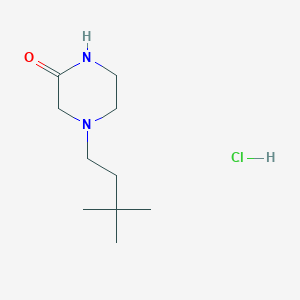
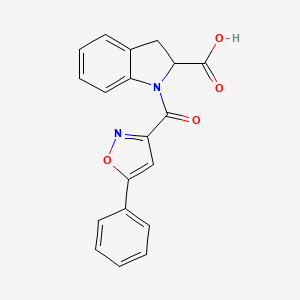
![2-(5-amino-3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2428029.png)
